molecular formula C9H19ClO5S B15311556 2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride

2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride

Cat. No.: B15311556
M. Wt: 274.76 g/mol
InChI Key: RUTNKUQJKSVXJL-UHFFFAOYSA-N
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Description

2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol with a sulfonyl chloride reagent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Common reagents used in this synthesis include thionyl chloride (SOCl2) or chlorosulfonic acid (HSO3Cl). The reaction is typically performed at low temperatures to control the rate of reaction and to minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonothioates, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are often used to prevent hydrolysis.

    Catalysts: In some cases, catalysts such as pyridine or triethylamine may be used to facilitate the reaction.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. When a nucleophile attacks the sulfonyl chloride group, it displaces the chloride ion, resulting in the formation of a new covalent bond. This mechanism is fundamental to the compound’s ability to participate in substitution reactions and to modify other molecules.

Comparison with Similar Compounds

2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group.

    Benzenesulfonyl chloride: Contains a benzene ring, making it more aromatic and less flexible.

    Trifluoromethanesulfonyl chloride: Contains three fluorine atoms, making it more electronegative and reactive.

The uniqueness of this compound lies in its multiple ethoxy and isopropoxy groups, which provide greater flexibility and potential for diverse chemical modifications.

Properties

Molecular Formula

C9H19ClO5S

Molecular Weight

274.76 g/mol

IUPAC Name

2-[2-(2-propan-2-yloxyethoxy)ethoxy]ethanesulfonyl chloride

InChI

InChI=1S/C9H19ClO5S/c1-9(2)15-6-5-13-3-4-14-7-8-16(10,11)12/h9H,3-8H2,1-2H3

InChI Key

RUTNKUQJKSVXJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCOCCOCCS(=O)(=O)Cl

Origin of Product

United States

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